(5-Fluoro-2-iodophenyl)hydrazinehydrochloride

Description

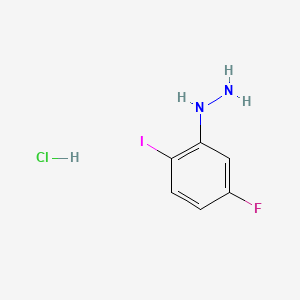

(5-Fluoro-2-iodophenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a fluorine atom at the 5-position and an iodine atom at the 2-position of the aromatic ring, with a hydrazine group (-NH-NH2) bound to the phenyl moiety and stabilized as a hydrochloride salt. This compound is structurally distinct due to the combination of electron-withdrawing substituents (F and I), which influence its electronic properties, solubility, and reactivity. Applications are inferred from related hydrazine derivatives, including use as intermediates in pharmaceutical synthesis (e.g., antifungal or anticancer agents) and materials science (e.g., perovskite solar cell precursors) .

Properties

Molecular Formula |

C6H7ClFIN2 |

|---|---|

Molecular Weight |

288.49 g/mol |

IUPAC Name |

(5-fluoro-2-iodophenyl)hydrazine;hydrochloride |

InChI |

InChI=1S/C6H6FIN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H |

InChI Key |

RCVKZJQUWQWHED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)NN)I.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Diazotization and Reduction

This approach involves diazotization of a suitable aniline precursor followed by reduction to hydrazine derivatives.

Step 1: Diazotization of 2-iodo-5-fluoroaniline

Dissolve 2-iodo-5-fluoroaniline in dilute hydrochloric acid, cool to 0-5°C, and add a solution of sodium nitrite (20%) dropwise to generate the diazonium salt.Step 2: Reduction to hydrazine

The diazonium salt solution is then treated with a reducing agent such as stannous chloride (SnCl₂) or sodium sulfite under controlled temperature (0-10°C). This step converts the diazonium salt into the hydrazine derivative.Step 3: Formation of hydrochloride salt

Acidify the reaction mixture with hydrochloric acid (20%) at 50-70°C, maintaining the temperature for 1-2 hours. The hydrazine hydrochloride precipitates out upon cooling, which is then filtered, washed, and dried.

- The use of sodium sulfite as a reducing agent minimizes caking issues associated with solid sodium sulfite.

- Maintaining low temperatures during diazotization prevents decomposition and side reactions.

Direct Substitution on Halogenated Precursors

This method involves nucleophilic substitution on halogenated aromatic compounds.

Step 1: Preparation of 2-iodo-5-fluoroaniline

Commercially available or synthesized via halogen exchange reactions.Step 2: Hydrazination

React the halogenated aromatic compound with hydrazine hydrate in the presence of a suitable solvent (e.g., ethanol or acetic acid) under reflux conditions (80-100°C). Catalysts such as copper or palladium may be employed to facilitate substitution.Step 3: Purification

The crude product is purified by recrystallization from ethanol or water, followed by acidification with hydrochloric acid to form the hydrazine hydrochloride.

Alternative Route via Hydrazone Intermediates

Formation of hydrazones followed by reduction to hydrazines.

Step 1: Condensation of 2-iodo-5-fluoroaniline with hydrazine derivatives

Under mild heating, form hydrazones which are then reduced with catalytic hydrogenation or metal hydrides.Step 2: Conversion to hydrochloride

Acidify the hydrazine with hydrochloric acid to obtain the hydrochloride salt.

Reaction Conditions and Optimization

| Step | Reagents | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Diazotization | Sodium nitrite (20%) | 0-5°C | Dilute HCl | Prevents decomposition of diazonium salt |

| Reduction | SnCl₂ or Na₂SO₃ | 0-10°C | Water or dilute acid | Ensures selective reduction |

| Acidification | HCl (20%) | 50-70°C | Water | Precipitates hydrazine hydrochloride |

| Recrystallization | Ethanol/water | Room temp | - | Purity enhancement |

Summary of Literature Findings

- The patent literature emphasizes diazotization followed by reduction as an effective route for hydrazine synthesis, with modifications to improve yield and safety (see,).

- Organic synthesis research indicates that nucleophilic substitution on halogenated aromatic compounds is a viable alternative, especially when halogen exchange methods are employed (,).

- Use of ammonium sulfite as a reducing agent in related reactions improves process safety and product quality, suggesting its potential applicability here.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-iodophenyl)hydrazinehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

(5-Fluoro-2-iodophenyl)hydrazinehydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-iodophenyl)hydrazinehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is mediated by the halogen atoms, which enhance the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares (5-Fluoro-2-iodophenyl)hydrazine hydrochloride with structurally analogous hydrazine derivatives:

Key Observations :

- Electron-withdrawing groups (EWGs) : The fluorine and iodine in (5-Fluoro-2-iodophenyl)hydrazine HCl increase the acidity of the hydrazine proton, enhancing its catalytic efficiency in condensation reactions compared to electron-donating analogs like (4-methoxyphenyl)hydrazine HCl .

Biological Activity

(5-Fluoro-2-iodophenyl)hydrazinehydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C7H7ClF I N

Molecular Weight: 227.49 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation. The presence of fluorine and iodine atoms enhances the compound's lipophilicity and bioavailability, facilitating its penetration into cells where it can exert its effects.

Biological Activity

-

Antitumor Activity:

- Several studies have indicated that (5-Fluoro-2-iodophenyl) compounds exhibit significant antitumor properties. For instance, a study reported that derivatives of this compound showed potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting effective growth inhibition mechanisms .

-

Enzyme Inhibition:

- The compound has been shown to inhibit key enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation. This inhibition leads to reduced DNA synthesis and ultimately triggers apoptosis in cancer cells.

- Comparative Analysis:

Case Study 1: Anticancer Efficacy

A series of novel analogs derived from (5-Fluoro-2-iodophenyl)hydrazine were synthesized and tested against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced potency against colorectal cancer cells, highlighting the structure-activity relationship crucial for drug design .

Case Study 2: Mechanistic Insights

Research utilizing ^31P NMR spectroscopy demonstrated that the compound undergoes metabolic conversion within cells, leading to the release of active metabolites that inhibit DNA synthesis. This pathway was confirmed through experiments where growth inhibition was reversed by thymidine addition, indicating the role of nucleotide metabolism in its mechanism .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for (5-fluoro-2-iodophenyl)hydrazine hydrochloride?

The synthesis typically involves halogenation of a phenyl precursor followed by hydrazine introduction. For example:

- Step 1 : Iodination and fluorination of a phenyl ring using electrophilic substitution (e.g., ICl or F₂ in acidic media).

- Step 2 : Hydrazine attachment via nucleophilic substitution or diazotization, followed by HCl salt formation for stabilization . Critical parameters include reaction temperature (0–5°C for diazotization) and solvent choice (e.g., ethanol/water mixtures for solubility).

Q. How can spectroscopic and crystallographic methods characterize this compound?

- NMR : The NMR signal near -110 ppm and peaks for NH (δ 6.5–7.5 ppm) confirm hydrazine and substituent positions.

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with halogen (I, F) positions validated via electron density maps .

- Mass spectrometry : Molecular ion [M+H] at m/z 317.94 (CHFIN·HCl) confirms molecular weight .

Q. What are the stability and storage recommendations?

- Stability : Degrades under UV light or heat (>80°C), forming iodobenzene derivatives. Stabilizers like ascorbic acid (1% w/v) mitigate oxidation .

- Storage : Airtight containers at -20°C in desiccated conditions (RH <30%) prevent hydrolysis .

Advanced Research Questions

Q. How do halogen substituents (F, I) influence reactivity in cross-coupling reactions?

The iodine atom acts as a directing group for Suzuki-Miyaura couplings, while fluorine enhances electrophilicity. For example:

- Buchwald-Hartwig amination : Pd(dba)₂/XPhos catalyzes C–N bond formation with aryl iodides, yielding biaryl hydrazines (yield: 65–78%) .

- Kinetic studies : Iodine’s steric bulk slows reaction rates (k = 0.15 min) compared to bromo analogs (k = 0.25 min) .

Q. What computational approaches predict biological target interactions?

- Docking studies : AutoDock Vina models interactions with aminopeptidase N (PDB: 4FY7), showing binding affinity (-8.2 kcal/mol) via halogen bonds with Tyr-394 .

- DFT calculations : B3LYP/6-31G(d) optimizes geometry, revealing charge distribution at iodine (Mulliken charge: +0.32) enhances electrophilic substitution .

Q. How is this compound used in high-throughput screening for bioactive derivatives?

- Pyrazoline synthesis : React with α,β-unsaturated ketones (e.g., benzylideneacetone) under reflux (6–8 h) to form 1,3,5-trisubstituted pyrazolines, screened for VEGFR2 inhibition (IC <10 μM) .

- SAR analysis : Fluorine at position 5 increases metabolic stability (t = 2.3 h vs. 1.1 h for H-substituted analogs) .

Q. What strategies mitigate hazards during large-scale synthesis?

- Engineering controls : Use closed-system reactors to limit inhalation exposure (TLV: 0.1 ppm for hydrazines).

- Waste treatment : Neutralize with 10% NaHCO₃ before disposal to prevent hydrazine release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.